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For researchers, scientists, and drug development professionals navigating the complexities of
CRISPR-based therapeutics, accurately quantifying gene editing efficiency is a critical step.
This guide provides an objective comparison of quantitative PCR (qPCR) with other widely
used methods: droplet digital PCR (ddPCR), Sanger sequencing with Tracking of Indels by
DEcomposition (TIDE) analysis, and Next-Generation Sequencing (NGS). We present
supporting experimental data, detailed protocols, and visual workflows to aid in selecting the
most appropriate method for your research needs.

The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, offering
unprecedented precision in modifying genetic material. A crucial aspect of any CRISPR
experiment is the accurate measurement of editing efficiency, which informs the success of the
gene modification and guides subsequent experimental steps. While several techniques are
available, guantitative PCR (qPCR) is a commonly employed method due to its speed and
accessibility. However, it is essential to understand its capabilities and limitations in comparison
to other available technologies.

Comparison of Methods for Measuring CRISPR
Editing Efficiency

The choice of method for quantifying CRISPR editing efficiency depends on various factors,
including the required sensitivity, throughput, cost, and the specific type of genetic modification
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being assessed (e.g., non-homologous end joining (NHEJ) resulting in insertions/deletions
(indels), or homology-directed repair (HDR)).
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Experimental Workflows and Logical Relationships

To visualize the processes involved in these methods, the following diagrams illustrate the

general experimental workflow for gPCR-based analysis and the logical relationship between

the different techniques for measuring CRISPR editing efficiency.
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Figure 1. Experimental workflow for gPCR-based measurement of CRISPR editing efficiency.
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Figure 2. Logical relationship between different methods for analyzing CRISPR editing
efficiency.

Experimental Protocols

Below are detailed methodologies for each of the key experiments discussed.
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Quantitative PCR (qPCR) for Measuring CRISPR Editing
Efficiency

This protocol outlines a common approach using SYBR Green-based gPCR to quantify the
percentage of unedited (wild-type) alleles remaining in a population of CRISPR-edited cells.[2]

Materials:

Genomic DNA from edited and control cell populations

Primers specific to the wild-type sequence at the CRISPR target site

Primers for a reference gene (e.g., GAPDH, ACTB) for normalization

SYBR Green qPCR Master Mix

gPCR instrument
Protocol:

e Genomic DNA Extraction: Isolate high-quality genomic DNA from both the CRISPR-edited
and a control (e.g., mock-transfected) cell population. Quantify the DNA concentration and
assess its purity.

o Primer Design: Design a forward and reverse primer pair that specifically amplifies the wild-
type allele. The 3' end of one of the primers should overlap the Cas9 cut site, making
amplification sensitive to indels.[2] Design a separate primer pair for a stable reference gene.

o (PCR Reaction Setup: Prepare the gPCR reactions in triplicate for each sample (edited and
control) and for each primer pair (target gene and reference gene). A typical reaction mixture
includes:

o SYBR Green gPCR Master Mix (2X)
o Forward Primer (10 uM)

o Reverse Primer (10 pM)
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o Genomic DNA template (e.g., 10-50 ng)

o Nuclease-free water to the final volume.

e (PCR Cycling Conditions: Perform the gPCR using a standard three-step cycling protocol:
o Initial denaturation: 95°C for 10 minutes
o 40 cycles of:
» Denaturation: 95°C for 15 seconds
= Annealing/Extension: 60°C for 1 minute
o Melt curve analysis to verify product specificity.

o Data Analysis (AACt Method):

[¢]

Calculate the average Ct value for each sample and primer pair.

o Normalize the Ct value of the target gene to the reference gene for both the edited and
control samples (ACt = Cttarget - Ctreference).

o Calculate the AACt by subtracting the ACt of the control sample from the ACt of the edited
sample (AACt = ACtedited - ACtcontrol).

o The percentage of the remaining wild-type allele is calculated as 2-AACt x 100.

o The editing efficiency is then calculated as 100% - % wild-type.

Droplet Digital PCR (ddPCR) for Measuring CRISPR
Editing Efficiency

This protocol describes the use of a probe-based ddPCR assay to achieve absolute
quantification of edited and wild-type alleles.[6][9]

Materials:

e Genomic DNA from edited and control cell populations

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.bioradiations.com/ultra-sensitive-quantification-of-genome-editing-events-using-droplet-digital-pcr/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6872.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Primers flanking the CRISPR target site

o Fluorescently labeled probes specific for the wild-type (e.g., HEX) and HDR-edited (e.g.,
FAM) sequences. For NHEJ detection, a "drop-off" assay can be used where one probe
binds outside the indel region (reference) and another binds at the cut site (target).

e ddPCR Supermix for Probes

e Restriction enzyme (optional, to improve template accessibility)
o Droplet generator and reader

Protocol:

e Genomic DNA Preparation: Isolate and quantify genomic DNA as described for gPCR. A
restriction digest of the gDNA prior to ddPCR can improve accuracy.

e Assay Design: Design primers to amplify the target region. Design a probe that specifically
binds to the wild-type sequence and another probe for the desired edited sequence (for
HDR). For NHEJ, a reference probe outside the cut site and a target probe at the cut site are
used.

o ddPCR Reaction Setup: Assemble the ddPCR reaction mixture:
o ddPCR Supermix for Probes (2X)
o Forward and Reverse Primers (final concentration 900 nM each)
o Wild-type and Edited Probes (final concentration 250 nM each)
o Genomic DNA template (e.g., 5-100 ng)
o Restriction enzyme (optional)
o Nuclease-free water to the final volume.

o Droplet Generation: Load the ddPCR reaction mix into the droplet generator to create an
emulsion of approximately 20,000 droplets.
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» PCR Amplification: Transfer the droplet emulsion to a 96-well plate and perform endpoint
PCR using a thermal cycler.

o Droplet Reading and Data Analysis: Read the droplets on a droplet reader to count the
number of positive (fluorescent) and negative droplets for each probe. The software will
calculate the absolute concentration (copies/uL) of the wild-type and edited alleles. The
editing efficiency is calculated as:

o % Editing Efficiency = [Copies of Edited Allele / (Copies of Edited Allele + Copies of Wild-
Type Allele)] x 100.

Sanger Sequencing with TIDE Analysis

This method involves standard PCR and Sanger sequencing, followed by online analysis to
quantify indel frequencies.[7][10]

Materials:

o Genomic DNA from edited and control cell populations

Primers flanking the CRISPR target site

High-fidelity DNA polymerase

PCR purification kit

Sanger sequencing service
Protocol:

o PCR Amplification: Amplify a ~500-800 bp region surrounding the CRISPR target site from
both edited and control genomic DNA using a high-fidelity polymerase.

e PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

e Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same
forward or reverse primer used for amplification.
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o TIDE Analysis:
o Go to the TIDE web tool (e.g., 1110]
o Upload the Sanger sequencing files (.ab1l) for both the control and the edited sample.
o Enter the guide RNA sequence.

o The tool will align the sequences and decompose the edited sequence trace to identify
and quantify the frequencies of different indels. The output will include an overall editing
efficiency and a profile of the most common indels.

Next-Generation Sequencing (NGS) for Measuring
CRISPR Editing Efficiency

NGS provides the most comprehensive analysis of editing outcomes by sequencing a large
number of amplicons from the target region.[8][12][13]

Materials:

Genomic DNA from edited and control cell populations

Primers with sequencing adapters flanking the CRISPR target site

High-fidelity DNA polymerase

Library preparation kit for the chosen NGS platform (e.g., lllumina)

NGS instrument

Protocol:

e Amplicon Generation: Perform a two-step PCR. The first PCR uses primers with partial
sequencing adapters to amplify the target region. The second PCR adds unique barcodes
and the full-length adapters for sequencing.[14]

o Library Preparation and Quantification: Purify the barcoded PCR products and quantify the
library concentration. Pool the libraries from different samples.
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» Next-Generation Sequencing: Sequence the pooled library on an NGS platform (e.g.,
lllumina MiSeq).

o Data Analysis:
o Demultiplex the sequencing reads based on the barcodes.
o Align the reads to the reference sequence of the target locus.

o Use bioinformatics tools (e.g., CRISPRess02) to identify and quantify the different types of
indels and HDR events. The output will be a detailed report of the editing efficiency and
the frequency of each specific mutation.

Conclusion

The selection of a method to measure CRISPR editing efficiency is a critical decision that
impacts the interpretation of experimental results. While gPCR offers a rapid and cost-effective
solution for initial screening and for studies where high sensitivity is not paramount, its
limitations, particularly in detecting rare events and its indirect measurement of genomic edits,
must be considered.[3] For applications requiring high sensitivity and precise quantification of
editing events, ddPCR is a superior choice, providing absolute quantification without the need
for a standard curve.[4][6] Sanger sequencing with TIDE analysis presents a budget-friendly
option that provides sequence information, though with lower sensitivity than ddPCR and NGS.
[7] Finally, NGS remains the gold standard for a comprehensive and highly sensitive analysis of
all editing outcomes, making it indispensable for in-depth characterization and for studies with
therapeutic implications where a thorough understanding of all genetic modifications is crucial.
[7][8] By understanding the principles, protocols, and comparative performance of these
methods, researchers can make informed decisions to best suit their experimental goals and
resource availability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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